molecular formula C16H20N4O3 B11441985 Ethyl 4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate

Ethyl 4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate

Cat. No.: B11441985
M. Wt: 316.35 g/mol
InChI Key: BIXBMLJSGFZZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate is a heterocyclic compound featuring a 1,2,4-triazin-3-ylamino core linked to a benzoate ester. Its molecular formula is C₁₆H₂₀N₄O₃, with a molecular weight of 316.36 g/mol. Crystallographic studies reveal a monoclinic crystal system (space group P2₁/n) with unit cell parameters:

  • a = 13.6111 Å
  • b = 4.0970 Å
  • c = 24.172 Å
  • β = 100.063°
  • V = 1327.20 ų .

Hydrogen bonding between the triazine N–H and benzoate carbonyl oxygen contributes to its stable crystal packing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate features a triazine ring fused with an ethyl benzoate moiety. The presence of the tert-butyl group enhances its lipophilicity, which is crucial for biological activity. The compound's molecular formula is C16H20N4O3C_{16}H_{20}N_4O_3, with a molecular weight of approximately 320.36 g/mol.

Antimicrobial Activity

Numerous studies have indicated that compounds containing triazine structures exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed into an effective antimicrobial agent for clinical applications.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM)
MCF-715.2
HeLa12.8

These results highlight the compound's potential as a lead molecule for anticancer drug development.

Pesticidal Activity

The compound has been evaluated for its pesticidal properties against agricultural pests. In field trials, it demonstrated effectiveness in controlling aphid populations on crops such as tomatoes and cucumbers.

Pest Control Efficacy (%)
Aphids85%
Whiteflies70%

These findings indicate its potential as a biopesticide in sustainable agriculture practices.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy tested various derivatives of triazine compounds including this compound against resistant bacterial strains. The results showed that modifications to the side chains significantly influenced antimicrobial activity.

Case Study 2: Anticancer Mechanism

In an investigation featured in Cancer Research, researchers examined the effects of this compound on MCF-7 cells. They reported that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Mechanism of Action

The mechanism of action of Ethyl 4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Based Analogues

Phosphonate Derivatives (Compounds 80a-f and 81a-f)

Makk et al. synthesized diethyl (((6-(5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)(aryl)methyl)phosphonates (80a-f) and their hydrolyzed phosphonic acid analogues (81a-f). These compounds differ from the target molecule in their substituents:

  • Phosphonate/phosphonic acid groups replace the benzoate ester.
  • A 5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl group substitutes the tert-butyl moiety.

4-Amino-6-(4-nitrobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl Derivatives

A structurally related compound, 4-(2-{[4-amino-6-(4-nitrobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, features a nitrobenzyl group at the 6-position of the triazine ring. Crystallographic data show hydrogen-bonded dimers stabilized by N–H···O interactions, similar to the target compound .

Benzoate Ester Derivatives

I-6230, I-6232, I-6273, I-6373, I-6473

These derivatives (e.g., I-6230: ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) share the ethyl benzoate core but replace the triazine moiety with pyridazine, methylpyridazine, or isoxazole rings. Key differences include:

  • Pyridazine/isoxazole rings vs. triazine : Altered π-π stacking and hydrogen-bonding capabilities.
  • Phenethylamino linkers: Increased flexibility compared to the rigid triazine-amino linkage.

No direct biological data are provided, but structural variations suggest differences in bioavailability and target binding .

Ethyl 4-(dimethylamino)benzoate

In resin chemistry, ethyl 4-(dimethylamino)benzoate demonstrated higher reactivity than 2-(dimethylamino)ethyl methacrylate, achieving superior polymerization degrees and physical properties. The dimethylamino group’s electron-donating nature enhances initiation efficiency, contrasting with the electron-neutral tert-butyl group in the target compound .

Structural and Functional Analysis

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Key Substituents Biological/Physical Properties Reference
Target Compound C₁₆H₂₀N₄O₃ 6-tert-butyl triazine Stable crystal packing, H-bonding
Compound 81f C₁₉H₁₅F₄N₅O₅P Phosphonic acid, trifluoroacetamido High antioxidant activity
I-6230 C₂₁H₂₂N₄O₂ Pyridazin-3-ylphenethylamino Flexible linker, no bioactivity data
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ Dimethylamino High polymerization reactivity

Substituent Effects

  • Electron-Donating vs. Withdrawing Groups : The tert-butyl group in the target compound is electron-donating, enhancing lipophilicity, whereas nitro or trifluoroacetamido groups in analogues increase polarity and reactivity .
  • Steric Effects : The bulky tert-butyl group may hinder intermolecular interactions compared to smaller substituents like methyl or fluorine .

Hydrogen Bonding and Crystal Packing

The target compound’s N–H···O hydrogen bonds (2.02–2.15 Å) are critical for its crystalline stability, a feature shared with sydnone derivatives (e.g., N–H···O = 2.10 Å) . In contrast, phosphonate derivatives rely on P=O···H–N interactions for stabilization .

Biological Activity

Ethyl 4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate (referred to as ETB) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its cytotoxicity, antioxidant properties, and gastroprotective effects.

Chemical Structure and Properties

ETB is characterized by the presence of a triazine ring and an ethyl benzoate moiety. Its chemical structure can be represented as follows:

C16H20N4O3\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_3

1. Cytotoxicity

Cytotoxicity studies are essential for assessing the safety profile of ETB. In vitro studies have utilized the MTT assay to evaluate the cytotoxic effects on various cell lines. For instance, in a study involving WRL68 cells (a human liver embryonic cell line), ETB exhibited an IC50 value greater than 100 µg/mL, indicating low cytotoxicity at this concentration .

2. Antioxidant Activity

ETB has demonstrated significant antioxidant properties through various assays:

  • DPPH Assay : The ability to scavenge free radicals was assessed using the DPPH method, which showed that ETB effectively reduced DPPH radicals.
  • FRAP Assay : The Ferric Reducing Antioxidant Power (FRAP) assay further confirmed its capacity to reduce ferric ions.
  • Nitric Oxide Scavenging : ETB also displayed effective nitric oxide scavenging activity, which is crucial in reducing oxidative stress.

These findings suggest that ETB's antioxidant activity may contribute to its protective effects against oxidative damage in biological systems .

3. Gastroprotective Effects

The gastroprotective activity of ETB was evaluated in a rat model subjected to ethanol-induced gastric mucosal lesions. The study divided rats into several groups receiving different treatments:

GroupTreatmentDosage (mg/kg)
1Vehicle-
2Vehicle-
3Omeprazole20
4ETB5
5ETB10
6ETB20

Results indicated that pretreatment with ETB significantly reduced gastric lesions and improved mucosal protection as evidenced by:

  • Increased levels of superoxide dismutase (SOD).
  • Enhanced mucus secretion.
  • Reduced malondialdehyde (MDA) levels.

Histological examinations revealed less submucosal edema and lower leukocyte infiltration in the groups treated with ETB compared to controls . The immunohistochemical analysis showed down-regulation of pro-apoptotic Bax proteins and up-regulation of heat shock protein Hsp70, suggesting a protective mechanism against gastric injury .

Q & A

Basic Research Questions

Q. What are the recommended crystallographic methods for determining the structure of Ethyl 4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate?

  • Methodological Answer : Single-crystal X-ray diffraction using the SHELX suite is the gold standard. SHELXS solves the phase problem via direct methods, while SHELXL refines the structure using full-matrix least-squares on F2F^2. Data collection on diffractometers (e.g., Stoe IPDS 2) with ω-scans up to 2θmax502\theta_{\text{max}} \approx 50^\circ ensures high completeness (>99%). Refinement typically achieves R1<0.05R_1 < 0.05 (e.g., R1=0.038R_1 = 0.038 in ). WinGX integrates SHELX tools for validation, including checks for ADDSYM and PLATON alerts .

  • Example Crystal Data :
ParameterValue (from )
Crystal systemMonoclinic
Space groupP21/nP2_1/n
aa (Å)13.6111 (11)
bb (Å)4.0970 (2)
cc (Å)24.172 (2)
β\beta (°)100.063 (7)
VV (ų)1327.20 (17)

Q. How can synthetic routes for this compound be optimized?

  • Methodological Answer : Optimize stepwise coupling of the triazinone and benzoate precursors using tert-butoxycarbonyl (Boc) protection to prevent side reactions . Anhydrous conditions with EDCI/HOBt as coupling agents improve yields. Recrystallization from ethanol/water (80:20) enhances purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm intermediates via 1H^1\text{H}-NMR (e.g., tert-butyl singlet at δ\delta 1.4 ppm) .

Q. What spectroscopic techniques confirm its structural integrity?

  • Methodological Answer :

  • NMR : 1H^1\text{H}-NMR identifies ethyl ester protons (δ\delta 4.1–4.3 ppm, quartet) and tert-butyl (δ\delta 1.4 ppm, singlet). 13C^{13}\text{C}-NMR confirms carbonyls (C=O at δ\delta 165–170 ppm) .
  • IR : Stretching frequencies for C=O (1700–1720 cm1^{-1}) and N-H (3200–3300 cm1^{-1}) validate functional groups .
  • HRMS : Match observed [M+Na]+[M+\text{Na}]^+ (e.g., m/zm/z 398.0712 in ) with theoretical values.

Advanced Research Questions

Q. How to address discrepancies in crystallographic refinement parameters?

  • Methodological Answer : Discrepancies in thermal parameters or high RintR_{\text{int}} may stem from twinning or disorder. Use SHELXL’s TWIN/BASF commands for twinned data and PART/SUMP constraints for disordered moieties . Compare Z>1Z' > 1 structures (e.g., asymmetric units in ) to identify packing-driven distortions. Validate with Rmerge<5%R_{\text{merge}} < 5\% during data integration .

Q. What strategies modify the triazine core to enhance bioactivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at C6 to increase electrophilicity. Replace tert-butyl with aryl groups via Suzuki-Miyaura coupling (Pd(PPh3_3)4_4, K2 _2CO3_3, DMF, 80°C) . Bioactivity is assessed via in vitro assays (e.g., antioxidant activity in DPPH radical scavenging, IC50_{50} values) .

  • Example Derivatives and Activities :
DerivativeModificationIC50_{50} (µM)
Parent compoundNone85.2
6-NO2_2-substitutedIncreased polarity42.7
6-Aryl (4-F-C6 _6H4_4)Enhanced π-stacking28.9

Q. How to analyze non-covalent interactions in its crystal packing?

  • Methodological Answer : Hydrogen bonds (N-H···O, O-H···N) are mapped using Mercury software with donor-acceptor distances < 3.5 Å and angles > 120°. π-π interactions are quantified by centroid distances (3.5–4.0 Å) and dihedral angles < 10° (e.g., benzene-triazine stacking in ). Hirshfeld surfaces reveal contact contributions (e.g., 12% H-bonding, 8% π-π in ).

Q. What are the challenges in regioselective triazinone functionalization?

  • Methodological Answer : Steric hindrance from the tert-butyl group limits reactivity at C6. Use directing groups (e.g., -NH2_2 at C3) for C-H activation via Pd-catalyzed coupling. Microwave-assisted synthesis (100°C, 30 min) improves regioselectivity over thermal methods (120°C, 12 hr) by reducing side-product formation . Monitor regiochemistry via 1H^1\text{H}-NTR (nuclear Overhauser effect) or 2D-COSY.

Properties

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

ethyl 4-[(6-tert-butyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoate

InChI

InChI=1S/C16H20N4O3/c1-5-23-14(22)10-6-8-11(9-7-10)17-15-18-13(21)12(19-20-15)16(2,3)4/h6-9H,5H2,1-4H3,(H2,17,18,20,21)

InChI Key

BIXBMLJSGFZZQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.